molecular formula C8H16O2Si B1580809 Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- CAS No. 59414-23-2

Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-

Cat. No. B1580809
CAS RN: 59414-23-2
M. Wt: 172.30 g/mol
InChI Key: SHALBPKEGDBVKK-SREVYHEPSA-N
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Description

“Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-”, also known as “1-Methoxy-3-(trimethylsilyloxy)butadiene”, is a chemical compound with the molecular formula C8H16O2Si and a molecular weight of 172.2969 . It is also referred to as "methyl 3-trimethylsilyloxybuta-1,3-dien-1-yl ether" .


Molecular Structure Analysis

The molecular structure of “Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the nature of chemical bonds.

Scientific Research Applications

Applications in Energy Storage

Electrolyte Solvents in Li-ion Batteries Silane compounds, including variations like {(2-[2-(2-methoxyethoxy)ethoxy]ethoxy) trimethylsilane}, have been synthesized and employed as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules effectively dissolve lithium salts and contribute to the formation of a stable passivation film on graphite anodes, enhancing the cyclability and calendar life of the batteries. These findings underscore the potential of silane-based electrolytes in lithium-ion battery technology (Amine et al., 2006).

Applications in Surface Modification and Hydrophobicity

Surface Grafting and Hydrophobicity Control The surface modification of Aerosil 200 using methoxysilanes and p-toluenesulfonic acid as a catalyst has been studied, leading to the production of organosilicas with varying hydrophobic and hydrophilic properties. The research highlighted the ability to precisely control the surface characteristics, influencing properties like water contact angle, and tailoring the surfaces for specific applications (García et al., 2007).

Applications in Polymer Science

Copolymerization for Material Properties Enhancement Silane compounds have been copolymerized with materials such as styrene, acrylonitrile, and methyl methacrylate, leading to the development of copolymers with improved properties. The reactivity ratios determined in these studies suggest that copolymers consist of blocks of silane units interspersed with other organic comonomer units. This research provides insight into the role of silicon comonomers in affecting the properties of copolymers, such as solubility and thermal behavior (Rao & Babu, 1989).

Applications in Adhesion Promotion

Silane Structures and Polymer Adhesion Studies on the effect of silane headgroups on molecular interactions at interfaces, such as between poly(ethylene terephthalate) and various epoxy silanes, have been conducted to understand the role of these molecules in adhesion promotion. The research revealed that the methoxy headgroups of silanes influence the adhesion strength by affecting interfacial segregation and ordering behaviors, providing insights into the molecular mechanisms of adhesion in polymer systems (Zhang et al., 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-' involves the reaction of trimethylchlorosilane with the sodium salt of (3-methoxy-1-methylene-2-propenyl) alcohol, followed by hydrolysis of the resulting product.", "Starting Materials": [ "Trimethylchlorosilane", "Sodium salt of (3-methoxy-1-methylene-2-propenyl) alcohol" ], "Reaction": [ "Step 1: Add sodium salt of (3-methoxy-1-methylene-2-propenyl) alcohol to a solution of trimethylchlorosilane in anhydrous tetrahydrofuran (THF) at room temperature.", "Step 2: Stir the reaction mixture for several hours until the reaction is complete.", "Step 3: Quench the reaction by adding water to the mixture.", "Step 4: Extract the product with dichloromethane.", "Step 5: Dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the desired product." ] }

CAS RN

59414-23-2

Molecular Formula

C8H16O2Si

Molecular Weight

172.30 g/mol

IUPAC Name

[(3Z)-4-methoxybuta-1,3-dien-2-yl]oxy-trimethylsilane

InChI

InChI=1S/C8H16O2Si/c1-8(6-7-9-2)10-11(3,4)5/h6-7H,1H2,2-5H3/b7-6-

InChI Key

SHALBPKEGDBVKK-SREVYHEPSA-N

Isomeric SMILES

CO/C=C\C(=C)O[Si](C)(C)C

SMILES

COC=CC(=C)O[Si](C)(C)C

Canonical SMILES

COC=CC(=C)O[Si](C)(C)C

Other CAS RN

59414-23-2

Pictograms

Flammable; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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